Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-
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Overview
Description
Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- is a fluorinated aromatic amine with the molecular formula C₁₂HF₁₀N. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- typically involves the reaction of pentafluoroaniline with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the imine bond between the amine and aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.
Scientific Research Applications
Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including fluorinated heterocycles and amino acids.
Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its unique structural properties and reactivity.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pentafluoroaniline: Aniline with five fluorine atoms on the aromatic ring.
Pentafluorobenzaldehyde: Benzaldehyde with five fluorine atoms on the aromatic ring.
1-Amino-2,3,4,5,6-pentafluorobenzene: Aniline derivative with five fluorine atoms on the aromatic ring.
Uniqueness
Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]- is unique due to the presence of both an imine group and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of organic synthesis and material science .
Properties
CAS No. |
853-75-8 |
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Molecular Formula |
C13HF10N |
Molecular Weight |
361.14 g/mol |
IUPAC Name |
N,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13HF10N/c14-3-2(4(15)6(17)7(18)5(3)16)1-24-13-11(22)9(20)8(19)10(21)12(13)23/h1H |
InChI Key |
GFQBGTOCMWCIKD-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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